molecular formula C13H24N2O4 B2543641 [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353984-41-4

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No.: B2543641
CAS No.: 1353984-41-4
M. Wt: 272.345
InChI Key: GJYSGFHXOCCWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butoxycarbonylamino group and an acetic acid moiety. The presence of the tert-butoxycarbonyl (Boc) group is particularly significant as it serves as a protective group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the introduction of the tert-butoxycarbonyl group into the piperidine ring. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the compound can interact with enzymes or receptors, modulating their activity. This makes it a valuable tool in the study of biochemical pathways and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid apart from similar compounds is its specific structure, which combines the piperidine ring with the acetic acid moiety. This unique combination allows for versatile applications in various fields, particularly in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYSGFHXOCCWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.